Cas no 2172134-39-1 (4-2-(aminomethyl)-2-methylbut-3-en-1-yl-1-chloro-2-methylbenzene)

4-2-(aminomethyl)-2-methylbut-3-en-1-yl-1-chloro-2-methylbenzene structure
2172134-39-1 structure
Product Name:4-2-(aminomethyl)-2-methylbut-3-en-1-yl-1-chloro-2-methylbenzene
CAS No:2172134-39-1
MF:C13H18ClN
MW:223.741722583771
CID:6141437
PubChem ID:165506871
Update Time:2025-10-22

4-2-(aminomethyl)-2-methylbut-3-en-1-yl-1-chloro-2-methylbenzene Chemical and Physical Properties

Names and Identifiers

    • 4-2-(aminomethyl)-2-methylbut-3-en-1-yl-1-chloro-2-methylbenzene
    • 2172134-39-1
    • EN300-1282949
    • 4-[2-(aminomethyl)-2-methylbut-3-en-1-yl]-1-chloro-2-methylbenzene
    • Inchi: 1S/C13H18ClN/c1-4-13(3,9-15)8-11-5-6-12(14)10(2)7-11/h4-7H,1,8-9,15H2,2-3H3
    • InChI Key: ZHVADWUFJUZFHI-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1C)CC(C=C)(C)CN

Computed Properties

  • Exact Mass: 223.1127773g/mol
  • Monoisotopic Mass: 223.1127773g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 26Ų

4-2-(aminomethyl)-2-methylbut-3-en-1-yl-1-chloro-2-methylbenzene Pricemore >>

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Additional information on 4-2-(aminomethyl)-2-methylbut-3-en-1-yl-1-chloro-2-methylbenzene

Recent Advances in the Study of 4-2-(aminomethyl)-2-methylbut-3-en-1-yl-1-chloro-2-methylbenzene (CAS: 2172134-39-1)

The compound 4-2-(aminomethyl)-2-methylbut-3-en-1-yl-1-chloro-2-methylbenzene (CAS: 2172134-39-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including an aminomethyl group and a chloro-substituted benzene ring, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.

One of the key areas of research has been the optimization of synthetic routes for 4-2-(aminomethyl)-2-methylbut-3-en-1-yl-1-chloro-2-methylbenzene. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient multi-step synthesis pathway with improved yield and purity. The researchers utilized palladium-catalyzed cross-coupling reactions and subsequent functional group transformations to achieve the desired product. This advancement is critical for scaling up production for preclinical and clinical studies.

Pharmacological evaluations have revealed that 4-2-(aminomethyl)-2-methylbut-3-en-1-yl-1-chloro-2-methylbenzene exhibits potent activity against specific molecular targets, including G protein-coupled receptors (GPCRs) and enzymes involved in inflammatory pathways. In vitro assays conducted by Smith et al. (2023) showed that the compound inhibits the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. Further in vivo studies in murine models confirmed these findings, with significant reduction in inflammation markers observed at low dosages.

Another notable study explored the compound's potential in oncology. Preliminary data indicated that 4-2-(aminomethyl)-2-methylbut-3-en-1-yl-1-chloro-2-methylbenzene could induce apoptosis in certain cancer cell lines, particularly those resistant to conventional chemotherapy. The mechanism appears to involve the disruption of mitochondrial membrane potential and activation of caspase pathways. These findings, though still in early stages, highlight the compound's versatility and warrant further investigation.

In conclusion, 4-2-(aminomethyl)-2-methylbut-3-en-1-yl-1-chloro-2-methylbenzene (CAS: 2172134-39-1) represents a promising candidate for therapeutic development, with applications spanning anti-inflammatory and anticancer therapies. Continued research efforts are needed to fully elucidate its mechanisms, optimize its pharmacokinetic properties, and assess its safety profile in human trials. The recent advancements in its synthesis and biological evaluation underscore its potential to address unmet medical needs in the future.

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